molecular formula C11H10N2S B2994755 4,5-Dihydronaphtho[2,1-d][1,3]thiazol-2-amine CAS No. 401622-74-0

4,5-Dihydronaphtho[2,1-d][1,3]thiazol-2-amine

Cat. No.: B2994755
CAS No.: 401622-74-0
M. Wt: 202.28
InChI Key: NBJZFXQLZREGNR-UHFFFAOYSA-N
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Description

4,5-Dihydronaphtho[2,1-d][1,3]thiazol-2-amine is a chemical compound with the molecular formula C11H10N2S It is a member of the thiazole family, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dihydronaphtho[2,1-d][1,3]thiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with 2-bromo-1-tetralone in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

4,5-Dihydronaphtho[2,1-d][1,3]thiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a more saturated form.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the thiazole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring or thiazole moiety.

Scientific Research Applications

4,5-Dihydronaphtho[2,1-d][1,3]thiazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,5-Dihydronaphtho[2,1-d][1,3]thiazol-2-amine involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to disrupt the energetics of Mycobacterium tuberculosis by inhibiting key enzymes involved in the bacterial energy production pathways . This disruption leads to a decrease in bacterial viability and growth.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural configuration, which allows it to interact with a distinct set of molecular targets. Its ability to disrupt bacterial energetics makes it a promising candidate for further research in anti-tubercular therapies.

Properties

IUPAC Name

4,5-dihydrobenzo[g][1,3]benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2S/c12-11-13-9-6-5-7-3-1-2-4-8(7)10(9)14-11/h1-4H,5-6H2,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBJZFXQLZREGNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C3=CC=CC=C31)SC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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